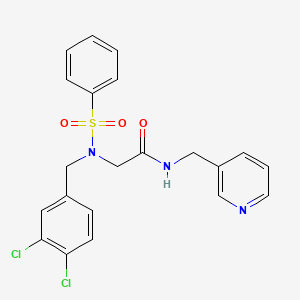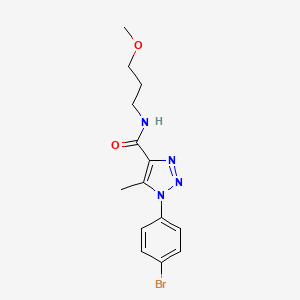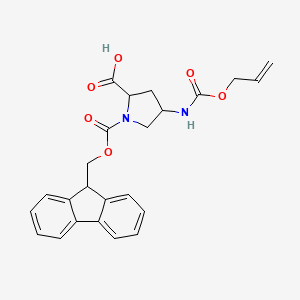
(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an allyloxycarbonyl (Alloc) protecting group. These structural elements contribute to its versatility and functionality in synthetic chemistry and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of Protecting Groups: The fluorenylmethoxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) protecting groups are introduced using standard protecting group chemistry. This involves the reaction of the pyrrolidine derivative with Fmoc-Cl and Alloc-Cl under basic conditions.
Final Coupling and Deprotection: The final step involves coupling the protected pyrrolidine derivative with the carboxylic acid moiety, followed by selective deprotection of the Fmoc and Alloc groups under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved may include binding to active sites of enzymes, altering their conformation, and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid: A stereoisomer with different biological activity.
(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((methoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid: A derivative with a methoxycarbonyl group instead of an allyloxycarbonyl group.
Uniqueness
The uniqueness of (2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of both Fmoc and Alloc protecting groups. These features make it a valuable intermediate in the synthesis of complex molecules and a versatile tool in biochemical research.
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGCPQRUOSTFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12503078.png)
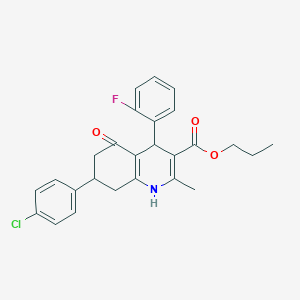
![7-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)heptanoic acid](/img/structure/B12503084.png)

![1-{2-[(4-Bromo-3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503100.png)
![10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12503101.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-propan-2-ylglycinamide](/img/structure/B12503108.png)
![(4R,4'R)-2,2'-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B12503112.png)
![N,N-dicyclohexyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503116.png)
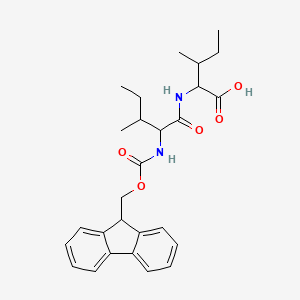
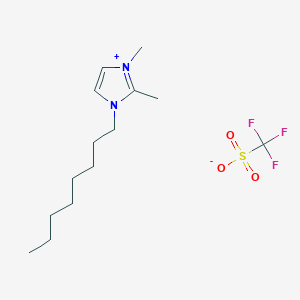
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12503131.png)
